molecular formula C19H24N2O2S B4423272 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine

1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No. B4423272
M. Wt: 344.5 g/mol
InChI Key: BRRSTLPXYAZGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act by modulating the activity of various receptors in the brain such as serotonin receptors, dopamine receptors, and GABA receptors. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase and phosphodiesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to decrease the levels of stress hormones such as cortisol, which are involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its unique chemical structure, which allows it to interact with various receptors and enzymes in the brain. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for the research on 1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic effects for various diseases such as cancer, anxiety, and depression. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with various receptors and enzymes in the brain. Additionally, future research could focus on developing new derivatives of this compound with improved potency and selectivity for specific receptors and enzymes.

Scientific Research Applications

1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in scientific research as a potential therapeutic agent for various diseases such as cancer, anxiety, and depression. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

1-benzyl-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-17-8-10-19(11-9-17)24(22,23)21-14-12-20(13-15-21)16-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSTLPXYAZGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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